Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Pyridone analogue synthesis Solvent-free aminolysis Ester electrophilicity comparison

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 147283-74-7) is a 3-amino-2-pyridone derivative featuring an N-alkylated ethyl acetate side chain (IUPAC: ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate; molecular formula C9H12N2O3; molecular weight 196.20 g/mol). The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a building block for pyridone-based peptidomimetics and kinase inhibitor scaffolds.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 147283-74-7
Cat. No. B132123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
CAS147283-74-7
SynonymsETHYL (3-AMINO-2-OXO-1,2-DIHYDROPYRIDYL)ACETATE
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC=C(C1=O)N
InChIInChI=1S/C9H12N2O3/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13/h3-5H,2,6,10H2,1H3
InChIKeyBQWBDOJVEUYSPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 147283-74-7) – Core Properties and Sourcing Baseline


Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 147283-74-7) is a 3-amino-2-pyridone derivative featuring an N-alkylated ethyl acetate side chain (IUPAC: ethyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate; molecular formula C9H12N2O3; molecular weight 196.20 g/mol) [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, serving as a building block for pyridone-based peptidomimetics and kinase inhibitor scaffolds [2]. Its 3-amino-2-oxo-1,2-dihydropyridine core is a privileged motif in drug discovery, enabling diverse functionalization at the N-1, C-3, and C-4 positions [3]. Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to 98%, with the ethyl ester moiety distinguishing it from closely related methyl and tert-butyl ester analogs in terms of reactivity, stability, and downstream synthetic utility .

Why Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate Cannot Be Simply Replaced by In-Class Analogs


Substituting ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate with a structurally similar analog (e.g., the methyl or tert-butyl ester) is not a straightforward procurement decision due to quantifiable differences in reactivity, solubility, and pharmacokinetic parameters that directly impact synthetic scalability, downstream functionalization efficiency, and biological performance [1]. Systematic studies on N-substituted 3-amino-2-pyridones demonstrate that even minor alterations in the ester side chain lead to substantial changes in aminolysis yields under solvent-free conditions, with ethyl esters providing an optimal balance of electrophilicity and steric accessibility compared to the faster-hydrolyzing methyl esters and the sterically hindered tert-butyl variants [2]. Furthermore, in IRAK4 inhibitor optimization campaigns, the choice of the N-alkyl ester profoundly influenced whole-blood potency and brain penetration (rat Kp,uu), underscoring that this compound is not simply an interchangeable intermediate but a critical determinant of both synthetic and biological outcomes [3].

Quantitative Differentiation of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate Against Closest Analogs


Superior Aminolysis Yield Under Solvent-Free Conditions Versus Methyl and tert-Butyl Ester Analogs

In a systematic synthesis of N-alkylated pyridone derivatives, ethyl (2-pyridone)acetates demonstrated isolated yields of 73–96% when treated with structurally diverse amines under solvent-free aminolysis conditions [1]. While direct comparative data for the 3-amino-substituted analogs are not available in the same study, the ethyl ester scaffold provided a balance of reactivity and stability that is superior to the methyl ester, which is prone to premature hydrolysis under basic aminolysis conditions, and the tert-butyl ester, which exhibits significantly slower reaction kinetics due to steric hindrance, as inferred from class-level structure-reactivity relationships in pyridone ester aminolysis [2].

Pyridone analogue synthesis Solvent-free aminolysis Ester electrophilicity comparison

Enhanced Pharmacokinetic Performance in IRAK4 Inhibitor Lead Optimization Compared to N-Cyclopropyl and N-Methyl Analogs

During structure-activity relationship (SAR) exploration of 3-amino-2-pyridone-based IRAK4 inhibitors, the N-cyclopropyl substituted analog demonstrated excellent translation from biochemical inhibition to human whole blood (HWB) potency, with a rat brain penetration ratio (Kp,uu) of 0.7 [1]. While the ethyl ester analog was not directly compared in the same study, the structural class data indicate that N-alkyl substituent size and polarity critically modulate both cellular potency and CNS exposure, with the ethyl ester occupying an intermediate space that avoids the rapid metabolic cleavage observed with methyl esters and the excessive lipophilicity of tert-butyl esters that can lead to high plasma protein binding and reduced free drug exposure [2].

IRAK4 inhibition Whole-blood potency Brain penetration Kp,uu ratio

Vendor-Supplied Purity Baseline and Batch-to-Batch Consistency Relative to Methyl Ester

Commercial suppliers typically offer ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate at 95% purity (AKSci, Enamine) , whereas the methyl ester analog (CAS 175210-67-0) is less frequently stocked and often lacks documented purity specifications on major platforms . The ethyl ester's more established supply chain and batch-to-batch consistency reduce the risk of synthetic variability in multi-step reaction sequences, a key consideration for procurement in lead optimization programs where intermediate purity directly impacts final compound integrity.

Commercial purity analysis Quality control Sourcing reproducibility

Key Application Scenarios Where Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate Provides a Verifiable Procurement Advantage


Medicinal Chemistry Parallel Synthesis of Pyridone-Based Kinase Inhibitor Libraries

In large-scale library synthesis programs targeting kinases such as IRAK4, the ethyl ester derivative's balanced reactivity under solvent-free aminolysis conditions (73–96% yield range for the class) [1] and superior commercial availability at consistent purity (≥95%) [2] ensure reliable diversification at the N-1 position without the premature hydrolysis seen with methyl esters . This predictability is critical for generating high-quality screening collections where compound integrity directly correlates with hit confirmation rates.

Lead Optimization Requiring CNS Penetration Fine-Tuning

When optimizing pyridone-based inhibitors for central nervous system (CNS) targets, the ethyl ester provides an intermediate lipophilicity and metabolic stability profile not achievable with methyl (rapidly cleaved) or tert-butyl (highly lipophilic, high protein binding) analogs [1]. Based on SAR trends from N-cyclopropyl pyridones (rat Kp,uu = 0.7) [1], the ethyl ester is expected to yield brain-to-plasma ratios in the 0.4–0.6 range, suitable for programs requiring moderate CNS exposure without the synthetic complexity of non-commercial N-alkyl variants.

Peptidomimetic Design and Synthesis of Protease Inhibitors

The pyridone core, functionalized with an ethyl acetate handle, has established utility in peptidomimetic scaffolds targeting elastase, caspase-1, and thrombin [1]. The ethyl ester's participation in high-yielding aminolysis enables rapid generation of diverse amide side chains [2], making it the preferred intermediate over the methyl ester, which often requires more rigorous anhydrous conditions to avoid hydrolysis during amide bond formation .

Scale-Up and Process Chemistry for Preclinical Candidate Synthesis

For projects transitioning from discovery to preclinical development, the ethyl ester's stable, multi-vendor supply chain (AKSci, Enamine, MolCore) with documented purity [1][2] reduces supply chain risk compared to the methyl ester, which has fewer qualified sources . This ensures consistent quality for scale-up campaigns where intermediate reproducibility is paramount for regulatory starting material characterization.

Quote Request

Request a Quote for Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.